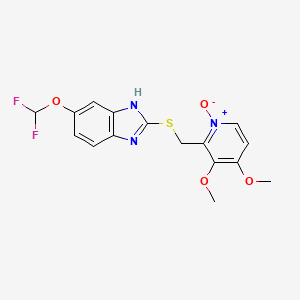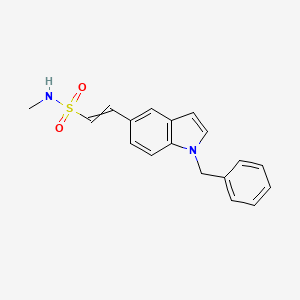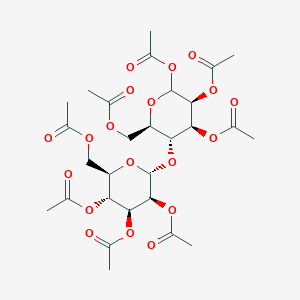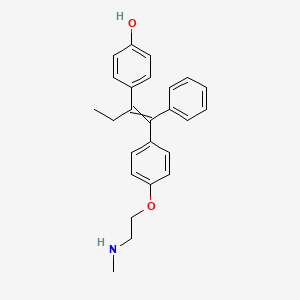
N-去甲基-4'-羟基他莫昔芬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl-4’-hydroxy Tamoxifen is a metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 .
科学研究应用
作用机制
Target of Action
N-Desmethyl-4’-hydroxy Tamoxifen, also known as endoxifen, is a major active metabolite of tamoxifen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen acts as a potent estrogen receptor antagonist . It binds to the estrogen receptors, blocking the binding of estrogen, and thereby inhibiting the estrogen-stimulated growth of breast cancer cells . Additionally, endoxifen and its parent compound, N-desmethyl-tamoxifen, have been found to inhibit aromatase activity . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition leads to reduced estrogen synthesis .
Biochemical Pathways
The action of endoxifen affects several biochemical pathways. By antagonizing the estrogen receptors, it inhibits the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors . Furthermore, by inhibiting aromatase, it reduces the synthesis of estrogen, further suppressing the growth of estrogen-dependent breast cancer cells .
Pharmacokinetics
Tamoxifen is extensively metabolized in the body to form various compounds, including endoxifen . This biotransformation is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . Endoxifen is present in high levels in both the plasma and tumor tissues .
Result of Action
The result of endoxifen’s action is the inhibition of the growth of breast cancer cells. By blocking the estrogen receptors and inhibiting aromatase, endoxifen effectively suppresses the growth of estrogen-dependent breast cancer cells . In addition, endoxifen has been found to induce caspase-dependent apoptosis in breast cancer cells, providing another mechanism for its antitumor effect .
Action Environment
The action of endoxifen can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of tamoxifen and hence the formation of endoxifen . Furthermore, genetic polymorphisms in the CYP2D6 enzyme can lead to variations in the metabolism of tamoxifen and the production of endoxifen, potentially affecting the efficacy of tamoxifen treatment .
生化分析
Biochemical Properties
N-Desmethyl-4’-hydroxy Tamoxifen plays a significant role in biochemical reactions, particularly in the inhibition of estrogen receptor activity. This compound interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where N-Desmethyl-4’-hydroxy Tamoxifen acts as an antagonist, preventing estrogen from binding and activating the receptor . Additionally, it has been shown to inhibit the activity of aromatase, an enzyme responsible for the synthesis of estrogen . This dual action of receptor antagonism and enzyme inhibition makes N-Desmethyl-4’-hydroxy Tamoxifen a potent anti-estrogenic agent.
Cellular Effects
N-Desmethyl-4’-hydroxy Tamoxifen exerts various effects on different types of cells and cellular processes. In breast cancer cells, it has been observed to inhibit cell proliferation by blocking estrogen receptor signaling pathways . This inhibition leads to a decrease in the expression of estrogen-responsive genes, which are crucial for cell growth and division. Furthermore, N-Desmethyl-4’-hydroxy Tamoxifen affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites . These changes in gene expression and metabolism contribute to the overall anti-proliferative effects of the compound.
Molecular Mechanism
The molecular mechanism of N-Desmethyl-4’-hydroxy Tamoxifen involves several key interactions at the molecular level. The compound binds to the estrogen receptor with high affinity, preventing estrogen from activating the receptor . This binding leads to the recruitment of co-repressors and the inhibition of estrogen-responsive gene transcription. Additionally, N-Desmethyl-4’-hydroxy Tamoxifen has been shown to induce apoptosis in breast cancer cells by activating caspases, a family of proteases involved in programmed cell death . This apoptotic effect further enhances its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl-4’-hydroxy Tamoxifen have been studied over various time periods. The compound has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that continuous exposure to N-Desmethyl-4’-hydroxy Tamoxifen leads to sustained inhibition of cell proliferation and estrogen receptor activity . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of N-Desmethyl-4’-hydroxy Tamoxifen vary with different dosages in animal models. At lower doses, the compound effectively inhibits estrogen receptor activity and reduces tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as liver toxicity and changes in lipid metabolism, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-Desmethyl-4’-hydroxy Tamoxifen is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert tamoxifen into its active metabolites, including N-Desmethyl-4’-hydroxy Tamoxifen. The compound further undergoes phase II metabolism, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . The metabolic pathways of N-Desmethyl-4’-hydroxy Tamoxifen are crucial for its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of N-Desmethyl-4’-hydroxy Tamoxifen within cells and tissues are mediated by various transporters and binding proteins. Albumin is the predominant carrier for N-Desmethyl-4’-hydroxy Tamoxifen in human plasma, facilitating its distribution to different tissues . The compound is also actively transported into cells by specific transporters, ensuring its accumulation in target tissues . The distribution of N-Desmethyl-4’-hydroxy Tamoxifen is essential for its therapeutic action and effectiveness.
Subcellular Localization
N-Desmethyl-4’-hydroxy Tamoxifen exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with the estrogen receptor and modulates gene expression . Additionally, N-Desmethyl-4’-hydroxy Tamoxifen has been found to accumulate in the mitochondria, where it induces apoptosis by activating the caspase pathway . The subcellular localization of N-Desmethyl-4’-hydroxy Tamoxifen is crucial for its anti-cancer effects and therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-4’-hydroxy Tamoxifen involves multiple steps, starting from Tamoxifen. The primary metabolic pathways include N-demethylation and hydroxylation. The N-demethylation is mediated by CYP3A4, while the hydroxylation is mediated by CYP2D6 . The reaction conditions typically involve the use of these enzymes in a controlled environment to ensure the formation of the desired metabolite.
Industrial Production Methods
Industrial production of N-Desmethyl-4’-hydroxy Tamoxifen follows similar metabolic pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to facilitate the conversion of Tamoxifen to its active metabolites. The conditions are optimized to maximize yield and purity, ensuring the compound’s effectiveness for therapeutic use .
化学反应分析
Types of Reactions
N-Desmethyl-4’-hydroxy Tamoxifen undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the compound’s structure and activity.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions
The common reagents used in these reactions include cytochrome P450 enzymes, NADPH (as a cofactor), and specific inhibitors or activators to control the reaction rate. The conditions typically involve maintaining an optimal pH, temperature, and substrate concentration to ensure efficient conversion .
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated metabolites, each with distinct pharmacological properties. These metabolites contribute to the overall therapeutic effect of Tamoxifen in breast cancer treatment .
相似化合物的比较
Similar Compounds
Tamoxifen: The parent compound, which is less potent than its metabolites but widely used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another active metabolite with similar estrogen receptor antagonistic properties.
Norendoxifen: A potent aromatase inhibitor and a metabolite of Tamoxifen.
Uniqueness
N-Desmethyl-4’-hydroxy Tamoxifen is unique due to its high potency and effectiveness in inhibiting estrogen receptor activity. It is considered more potent than Tamoxifen and 4-Hydroxy Tamoxifen, making it a crucial component in the therapeutic efficacy of Tamoxifen treatment . Its ability to induce apoptosis and inhibit cell proliferation at lower concentrations sets it apart from other similar compounds .
属性
CAS 编号 |
170171-12-7 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |
InChI 键 |
KLPBCGLMGLFHNY-IZHYLOQSSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
手性 SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
规范 SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
同义词 |
4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; |
产品来源 |
United States |
Q1: How does Endoxifen exert its anti-cancer effects?
A1: Endoxifen, a potent metabolite of Tamoxifen, exhibits a high binding affinity for estrogen receptors (ER), similar to 4-hydroxytamoxifen. [] This binding interaction effectively blocks estrogen from binding to its receptors in breast cancer cells. [] Consequently, Endoxifen inhibits estrogen-dependent cell proliferation, effectively suppressing the growth of estrogen receptor-positive (ER+) breast cancer cells. []
Q2: What is the connection between CYP2D6 genetic variations and Endoxifen's effectiveness?
A2: Research indicates that the enzyme CYP2D6 plays a crucial role in the formation of Endoxifen from Tamoxifen. [] Patients carrying specific genetic variations in the CYP2D6 gene, such as the CYP2D64 variant allele, demonstrate significantly reduced CYP2D6 enzyme activity. [, ] This reduced activity leads to lower Endoxifen plasma concentrations during Tamoxifen treatment. [] Consequently, these patients might experience a diminished response to Tamoxifen therapy. [, ] Conversely, the CYP2C1917 allele, associated with increased enzyme activity, was linked to better outcomes during Tamoxifen treatment. []
Q3: Can formalin-fixed and paraffin-embedded (FFPE) tissues be used to quantify Endoxifen and other Tamoxifen metabolites?
A3: Yes, a sensitive and specific analytical method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been developed to quantify Tamoxifen and its metabolites, including Endoxifen, in FFPE tissues. [] This method offers a valuable opportunity to retrospectively analyze archived tissue samples, providing insights into Tamoxifen metabolism and its correlation with treatment response. []
Q4: What are the future directions for research on Endoxifen and Tamoxifen therapy?
A5: Ongoing research focuses on exploring the relationship between Endoxifen and 4-hydroxytamoxifen serum concentrations and treatment outcomes. [] Investigating the potential of these metabolites as biomarkers for predicting Tamoxifen efficacy is crucial. [] Additionally, prospective clinical trials are necessary to validate the use of CYP2D6 genotyping in guiding personalized Tamoxifen therapy. [] Understanding the interplay between Endoxifen, other Tamoxifen metabolites, and patient genetics holds the key to optimizing breast cancer treatment strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



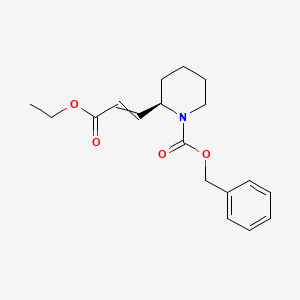
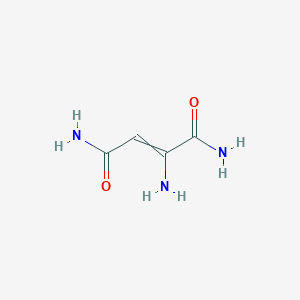

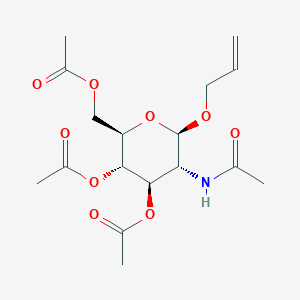
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

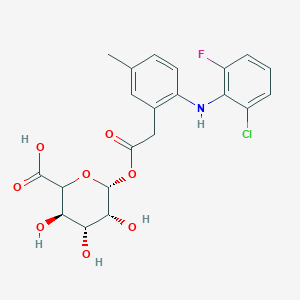
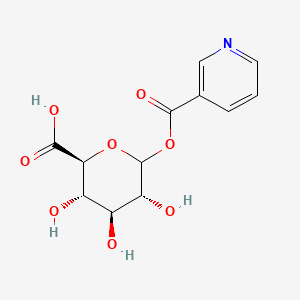
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
